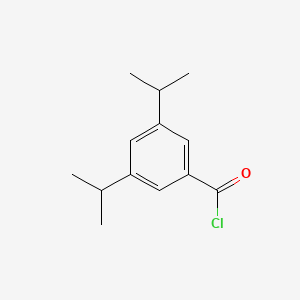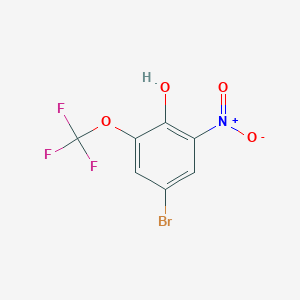
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol: is an aromatic compound characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol typically involves multi-step reactions starting from commercially available phenol derivatives. One common synthetic route includes:
Bromination: The selective bromination of the nitrated phenol using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of safer and more efficient reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-Amino-2-nitro-6-(trifluoromethoxy)phenol.
Substitution: 4-(Substituted)-2-nitro-6-(trifluoromethoxy)phenol derivatives.
Oxidation: Quinone derivatives of the phenol.
Aplicaciones Científicas De Investigación
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs due to its functional groups that can be modified to enhance biological activity.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, the nitro and bromine groups can interact with biological molecules, potentially leading to antimicrobial or other bioactive properties. The trifluoromethoxy group can enhance the compound’s stability and lipophilicity, affecting its interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-nitrophenol: Lacks the trifluoromethoxy group, making it less lipophilic and potentially less stable.
2-Nitro-4-(trifluoromethoxy)phenol: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-Bromo-2-nitroanisole: Contains a methoxy group instead of a trifluoromethoxy group, which can significantly alter its chemical properties and applications.
Uniqueness
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol is unique due to the combination of bromine, nitro, and trifluoromethoxy groups on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H3BrF3NO4 |
|---|---|
Peso molecular |
302.00 g/mol |
Nombre IUPAC |
4-bromo-2-nitro-6-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3BrF3NO4/c8-3-1-4(12(14)15)6(13)5(2-3)16-7(9,10)11/h1-2,13H |
Clave InChI |
QTWVHINETJXMEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


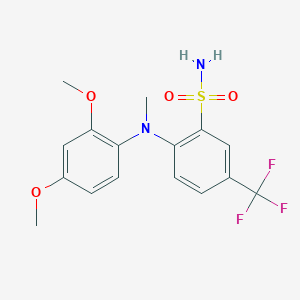
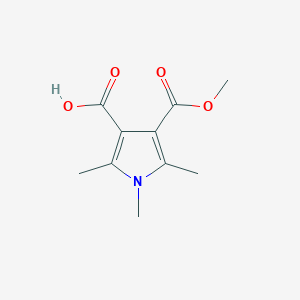
![2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
![2-Bromo-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12858407.png)
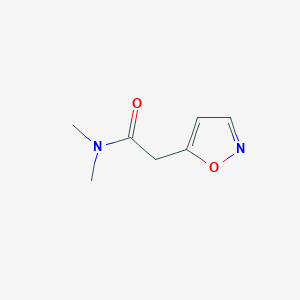
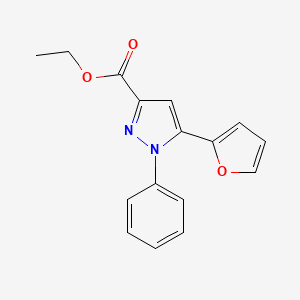
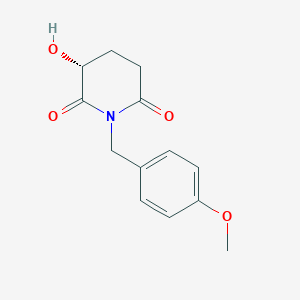
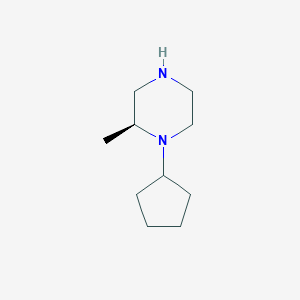
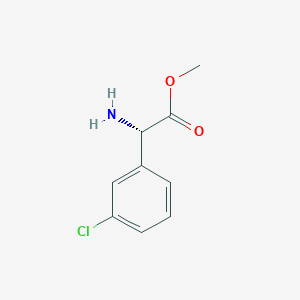
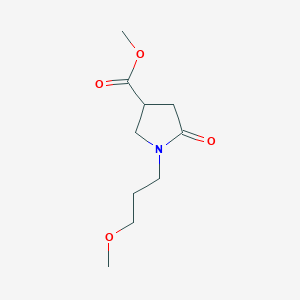
![2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12858455.png)

